1-(2-Phenylcyclopropyl)ethan-1-amine
Description
Significance of Cyclopropylamine (B47189) Derivatives in Chemical Biology and Medicinal Chemistry
The cyclopropylamine moiety is a crucial structural motif in modern medicinal chemistry and chemical biology. longdom.orgacs.org Its significance stems from the unique combination of the cyclopropane (B1198618) ring's steric and electronic properties with the reactivity of the amine group. acs.org The three-membered ring is highly strained, which enhances its chemical reactivity and provides a rigid scaffold that can help in the conformational constraint of drug molecules. longdom.orgresearchgate.nethyphadiscovery.com This rigidity can be advantageous for binding to biological targets and can prevent proteolytic hydrolysis in peptidomimetics. acs.org
The incorporation of a cyclopropyl (B3062369) group into a molecule can significantly influence its pharmacological properties. researchgate.net It can lead to enhanced biological activity, improved metabolic stability, increased potency, and better target specificity. researchgate.netacs.orgscientificupdate.com For instance, the high carbon-hydrogen bond dissociation energy within the cyclopropyl ring often results in reduced susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation. hyphadiscovery.com This feature is strategically used in drug design to increase a drug's half-life and reduce potential drug-drug interactions. hyphadiscovery.com
Cyclopropylamine derivatives are found in a wide range of therapeutic agents, including antidepressants, antiviral compounds, and anticancer drugs. longdom.org They are particularly well-known for their role as monoamine oxidase inhibitors (MAOIs), which are used to regulate neurotransmitter levels. longdom.org Beyond pharmaceuticals, these derivatives are also utilized in the development of agrochemicals like herbicides and fungicides. longdom.org The versatility of the cyclopropylamine scaffold ensures its continued importance as a building block in the design of next-generation therapeutic agents. longdom.org
Historical Context of Cyclopropylamine-Containing Compounds in Biological Research
The exploration of cyclopropylamine-containing compounds in biological research has a rich history, with one of the most notable early examples being the antidepressant tranylcypromine (B92988). wikipedia.orgnih.gov Synthesized in 1948, its function as a monoamine oxidase inhibitor (MAOI) was discovered in 1959. wikipedia.org Tranylcypromine, chemically known as trans-2-phenylcyclopropyl-1-amine, represented a significant advancement because it was not a hydrazine (B178648) derivative, unlike earlier MAOIs. wikipedia.orgnih.gov This distinction suggested it might possess a more favorable therapeutic profile. wikipedia.org
The discovery that MAOIs could serve as effective antidepressants occurred in 1952, paving the way for the clinical use of this class of drugs. nih.govpatsnap.com Tranylcypromine was introduced clinically in the early 1960s for the treatment of major depressive disorder. wikipedia.orgnih.gov Its mechanism of action involves the irreversible and non-selective inhibition of both isoforms of the monoamine oxidase enzyme, MAO-A and MAO-B. patsnap.comdrugbank.com This inhibition leads to increased levels of key neurotransmitters like serotonin (B10506), norepinephrine, and dopamine (B1211576) in the brain, which is thought to be the basis of its antidepressant effect. patsnap.comdrugbank.com
Research into cyclopropylamines has also revealed potential challenges. For example, the metabolism of some cyclopropylamine-containing compounds, such as the antibiotic trovafloxacin, can lead to the formation of reactive intermediates that may cause toxicity. hyphadiscovery.comnih.gov This has spurred further investigation into the metabolic pathways of these compounds to design safer drugs. hyphadiscovery.com The historical development and study of compounds like tranylcypromine have laid the groundwork for the continued investigation and application of the cyclopropylamine scaffold in drug discovery. nih.gov
Scope and Research Focus for 1-(2-Phenylcyclopropyl)ethan-1-amine
The primary research focus on this compound has been its activity as a monoamine oxidase (MAO) inhibitor. It is structurally related to the well-known MAOI, tranylcypromine (trans-2-phenylcyclopropyl-1-amine). wikipedia.org The key structural difference is the presence of an additional methyl group on the carbon atom bearing the amine, forming a secondary amine in this compound.
Early research in the 1960s investigated a series of phenylcyclopropylamine derivatives to understand the structure-activity relationships for MAO inhibition. nih.gov These studies aimed to elucidate how modifications to the cyclopropylamine scaffold affect the potency and selectivity of MAO inhibition. The research on this compound and its isomers contributes to a deeper understanding of the enzymatic pocket of MAO and the structural requirements for effective inhibition.
While tranylcypromine is a non-selective inhibitor of both MAO-A and MAO-B, research into derivatives like this compound explores how substitutions on the core structure might alter this selectivity. wikipedia.orgdrugbank.com The stereochemistry of these compounds is also a critical aspect of the research, as different stereoisomers can exhibit markedly different biological activities.
Interactive Data Table: Properties of Related Phenylcyclopropylamines
| Compound Name | Chemical Formula | Key Biological Role |
|---|---|---|
| Tranylcypromine | C₉H₁₁N | Non-selective, irreversible MAO inhibitor. patsnap.comdrugbank.com |
| This compound | C₁₁H₁₅N | MAO inhibitor. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-(2-phenylcyclopropyl)ethanamine |
InChI |
InChI=1S/C11H15N/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,8,10-11H,7,12H2,1H3 |
InChI Key |
VDXNKYRHOGJFPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1C2=CC=CC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Phenylcyclopropyl Ethan 1 Amine and Its Derivatives
Strategies for Constructing the Phenylcyclopropylamine Core
The construction of the core phenylcyclopropylamine structure is the central challenge in synthesizing 1-(2-phenylcyclopropyl)ethan-1-amine. The primary methods focus on forming the crucial carbon-nitrogen bond at the appropriate position relative to the phenylcyclopropyl group.
Reductive amination, also known as reductive alkylation, is a highly effective and widely used method for synthesizing amines from carbonyl compounds. wikipedia.org The process involves the reaction of a ketone or aldehyde with an amine source, such as ammonia (B1221849), to form an intermediate imine, which is then reduced in situ to the corresponding amine. libretexts.orglibretexts.org This one-pot reaction is valued for its efficiency and for preventing the over-alkylation issues that can plague other amine synthesis methods. wikipedia.orgfrontiersin.org
The most direct route to this compound via reductive amination begins with the corresponding ketone, 1-(2-phenylcyclopropyl)ethan-1-one. This ketone precursor reacts with ammonia to form an imine intermediate. libretexts.org This intermediate is subsequently reduced to the target primary amine. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) being a common choice in laboratory settings due to its ability to selectively reduce the imine in the presence of the starting ketone. libretexts.orgyoutube.com Catalytic hydrogenation, using hydrogen gas over a metal catalyst like nickel or palladium, is also a viable and scalable method for the reduction step. libretexts.orgfrontiersin.org
An interesting catalytic dichotomy has been observed in the reductive reactions of cyclopropyl (B3062369) ketones. nih.gov The choice of metal catalyst can fundamentally alter the reaction's outcome. For instance, while a rhodium catalyst typically yields the expected reductive amination product, a ruthenium catalyst can facilitate a novel ring-expansion reaction, leading to the formation of a pyrrolidine (B122466) instead. nih.gov This highlights the critical role of catalyst selection in directing the reaction toward the desired phenylcyclopropylamine structure.
Producing specific chiral enantiomers of this compound requires asymmetric synthesis methods. Asymmetric reductive amination is a powerful strategy for achieving this, providing direct access to enantiomerically enriched chiral amines from prochiral ketones. nih.govresearchgate.net This is typically accomplished using a transition-metal catalyst complexed with a chiral ligand.
Iridium (Ir) and Ruthenium (Ru) based catalysts have shown exceptional performance in these reactions. researchgate.netgoogle.com For example, an iridium complex with a chiral ligand like (S,S)-f-Binaphane can catalyze the direct reductive amination of aryl ketones with high activity and enantioselectivity, achieving up to 96% enantiomeric excess (ee). google.com The efficiency of these catalytic systems is often enhanced by the use of additives. Lewis acids such as titanium(IV) isopropoxide [Ti(OⁱPr)₄] can accelerate the initial formation of the imine, leading to higher yields and sometimes improved enantioselectivity. google.com Similarly, monodentate phosphoramidite (B1245037) ligands in conjunction with an iridium catalyst have demonstrated superb reactivity and enantioselectivity (up to 99% ee) in the synthesis of chiral β-arylamines. nih.gov
More recent developments include the use of chiral SPINOL-derived borophosphates as catalysts with pinacolborane as the reducing agent, which can produce chiral amines in excellent yields and enantioselectivities under mild conditions. nih.govresearchgate.net
Table 1: Examples of Catalytic Systems for Asymmetric Reductive Amination
| Catalyst System | Substrate Type | Key Features | Reported Enantioselectivity (ee) | Reference |
| [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | Aryl Ketones | Requires Ti(OⁱPr)₄ and I₂ as additives | Up to 96% | google.com |
| Iridium / Monodentate Phosphoramidite Ligand | Arylacetones | High turnover numbers (TONs) | Up to 99% | nih.gov |
| Ru-Catalyst / Chiral Diphosphine Ligand | Diaryl & Hindered Ketones | Effective for sterically hindered substrates | 93% to >99% | researchgate.net |
| Chiral SPINOL Borophosphate / Pinacolborane | Ketones | Mild reaction conditions | Up to 98% | nih.govresearchgate.net |
An alternative pathway to the phenylcyclopropylamine core involves the reduction of nitrogen-containing functional groups like nitriles and amides. tminehan.comlibretexts.org These methods typically involve a two-step sequence.
First, a suitable nitrile or amide precursor is synthesized. The nitrile, 2-(2-phenylcyclopropyl)propanenitrile, can be prepared via an Sₙ2 reaction between a 1-(2-phenylcyclopropyl)ethyl halide and a cyanide salt. libretexts.orglibretexts.org This method has the effect of adding one carbon atom to the original alkyl chain. libretexts.org The resulting nitrile is then reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgtminehan.comyoutube.com
Amide reduction provides a route that preserves the carbon skeleton of the starting material. libretexts.org A carboxylic acid derivative, such as 2-phenylcyclopropanecarboxylic acid, can be converted to an acid chloride, which then reacts with ammonia to form the corresponding primary amide, 2-phenylcyclopropanecarboxamide. youtube.com Subsequent reduction of this amide with LiAlH₄ removes the carbonyl oxygen, converting the amide into the amine. tminehan.comyoutube.com This method can be extended to produce secondary and tertiary amines by starting with primary or secondary amines, respectively, in the amide formation step. youtube.com
Direct alkylation of an amine source via an Sₙ2 reaction is a conceptually straightforward approach to amine synthesis. tminehan.comsciengine.com In the context of this compound, this would involve reacting a suitable alkyl halide, such as 1-bromo-1-(2-phenylcyclopropyl)ethane, with ammonia as the nucleophile. libretexts.org
However, this method is often complicated by a significant drawback: overalkylation. masterorganicchemistry.com The primary amine product formed in the initial reaction is often more nucleophilic than the starting ammonia, causing it to compete for the remaining alkyl halide. masterorganicchemistry.com This leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, making it an impractical method for the selective synthesis of primary amines. tminehan.commasterorganicchemistry.com
To circumvent the issue of overalkylation, alternative nucleophiles can be used. One effective strategy is the azide (B81097) synthesis. libretexts.org An alkyl halide can react with sodium azide (NaN₃) in an Sₙ2 reaction to form an alkyl azide. libretexts.org The azide product is not nucleophilic and therefore does not react further. libretexts.org The alkyl azide is then cleanly reduced to the desired primary amine using LiAlH₄ or catalytic hydrogenation. libretexts.orgyoutube.com Another classic method that avoids overalkylation is the Gabriel synthesis, which employs potassium phthalimide (B116566) as an ammonia surrogate. tminehan.comlibretexts.org The phthalimide anion is alkylated, and the resulting N-alkyl phthalimide is then hydrolyzed, often with hydrazine (B178648), to release the primary amine. tminehan.com
Beyond the more common routes, several specialized methods can be adapted for the synthesis of the phenylcyclopropylamine structure. These often involve molecular rearrangements.
The Curtius Rearrangement is a powerful method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. youtube.comtminehan.com The process begins with the conversion of a carboxylic acid to an acyl azide, typically via an acid chloride. libretexts.org Upon heating, the acyl azide rearranges to an isocyanate, with the loss of nitrogen gas. youtube.com Subsequent hydrolysis of the isocyanate yields the primary amine. youtube.com The antidepressant drug tranylcypromine (B92988) (2-phenylcyclopropylamine) is commercially synthesized using a Curtius rearrangement of 2-phenylcyclopropanecarbonyl chloride, demonstrating the viability of this approach for constructing the phenylcyclopropylamine moiety. libretexts.org
Another relevant method is biocatalytic transamination . Modern enzymatic methods using transaminases offer a green and highly selective route to chiral amines. researchgate.netrsc.org These enzymes can catalyze the asymmetric synthesis of (R)- or (S)-amines from prochiral ketones with very high enantiomeric excess (>99% ee). rsc.org This approach is environmentally attractive and provides access to enantiopure pharmaceutical building blocks. researchgate.net
Reductive Amination Approaches to Primary Amines
Stereoselective Synthesis of this compound Isomers
The spatial arrangement of the substituents on the cyclopropane (B1198618) ring and the stereocenter at the amino-bearing carbon dictates the isomeric form of this compound. Achieving control over this stereochemistry is a critical aspect of its synthesis.
Diastereoselective Control in Cyclopropane Formation
The relative orientation of the phenyl group and the ethanamine substituent on the cyclopropane ring (cis or trans) is established during the cyclopropanation reaction. The diastereoselectivity of this process can be influenced by the choice of reagents and reaction conditions.
One common approach to constructing the 2-phenylcyclopropane skeleton is the reaction of styrene (B11656) with a suitable carbene precursor. For the synthesis of this compound, this would involve a carbene equivalent of ethylamine (B1201723). A well-established method for cyclopropanation is the Simmons-Smith reaction and its variants, or transition-metal-catalyzed reactions of diazo compounds. For instance, the cyclopropanation of styrene with ethyl diazoacetate is a known method to produce ethyl 2-phenylcyclopropanecarboxylate, which can then be converted to the corresponding amine. The initial cyclopropanation typically yields a mixture of cis and trans diastereomers. google.com
The diastereomeric ratio of the resulting cyclopropane can be influenced by the catalyst and reaction conditions. For example, certain rhodium and copper catalysts are known to favor the formation of the trans isomer in the cyclopropanation of styrene with diazoacetates. nih.gov Furthermore, it has been demonstrated that the cis/trans isomer ratio of cyclopropylamines can be influenced by the presence of zinc halide salts, which can promote isomerization. acs.org A patent describes a method to improve the yield of the trans-isomer of 2-phenylcyclopropanecarboxylic acid by isomerizing the cis,trans-ester intermediate using sodium ethoxide before hydrolysis. google.com
A general representation of diastereoselective cyclopropanation is shown below:
Scheme 1: General scheme for diastereoselective cyclopropanation of styrene.
Detailed studies on the cyclopropanation of styrene derivatives have shown that the choice of catalyst and substituents on the styrene can significantly impact the diastereoselectivity. nih.gov
Enantioselective Synthesis via Chiral Catalysis or Auxiliaries
The synthesis of specific enantiomers of this compound requires the use of asymmetric synthesis strategies. This can be achieved through the use of chiral catalysts or chiral auxiliaries. wikipedia.org
Chiral Catalysis:
Enantioselective cyclopropanation of styrene using a chiral catalyst is a direct method to obtain enantiomerically enriched 2-phenylcyclopropane derivatives. A variety of chiral transition-metal complexes, often based on copper, rhodium, or cobalt, have been developed for this purpose. nih.govnih.govnih.gov For instance, cobalt(II) complexes of D2-symmetric chiral porphyrins have been shown to be effective catalysts for the highly diastereoselective and enantioselective cyclopropanation of styrene derivatives. nih.gov Similarly, engineered myoglobin-based catalysts have demonstrated high diastereo- and enantioselectivity in the cyclopropanation of olefins. rochester.eduutdallas.edu
The following table summarizes representative results for the enantioselective cyclopropanation of styrene, which is a key step towards chiral this compound.
| Catalyst/Method | Diazo Reagent | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) | Reference |
| Cobalt(II)-porphyrin complex | Ethyl diazoacetate | >99:1 | 98% (trans) | nih.gov |
| Engineered Myoglobin | Ethyl diazoacetate | 86:14 | >99% (for both isomers) | nih.gov |
| Ru(II)-diphenyl-Pheox | Diazo acetoxy acetone | >99:1 | up to 95% | hueuni.edu.vn |
Chiral Auxiliaries:
An alternative approach involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary can be removed. For the synthesis of chiral this compound, a chiral auxiliary could be attached to the amine precursor or the cyclopropanating agent. For example, chiral N-acyloxazolidinones, derived from readily available amino alcohols, are widely used as chiral auxiliaries in various asymmetric transformations. tcichemicals.com The synthesis of enantiopure γ-amino acid derivatives has been achieved using 1-(2,4,6-triisopropylphenyl)ethylamine as a chiral auxiliary for nitrones in reductive coupling reactions. nih.gov
A general strategy employing a chiral auxiliary is depicted below:
Scheme 2: General strategy for asymmetric synthesis using a chiral auxiliary.
Derivatization Strategies for Structural Modification
The chemical structure of this compound offers multiple sites for modification, including the primary amine, the phenyl ring, and the cyclopropyl system. These modifications can lead to a diverse range of derivatives with potentially altered properties.
N-Alkylation and N-Substitution Reactions of the Amine Moiety
The primary amine group of this compound is a key site for derivatization through N-alkylation and N-acylation reactions.
N-Alkylation:
N-alkylation introduces alkyl groups onto the nitrogen atom. Direct alkylation of primary amines with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium salts. masterorganicchemistry.com More controlled methods, such as reductive amination, are often preferred. However, specific conditions can be employed for mono-alkylation. For instance, a Brookhart's acid-catalyzed N-alkylation of arylamines with cyclopropylcarbinols has been reported. researchgate.net Another sustainable approach involves the use of propylene (B89431) carbonate for the N-alkylation of N-heterocycles under neat conditions. mdpi.com Palladium-catalyzed N-arylation offers a route to alkyldiarylamines. cmu.edu
N-Acylation:
N-acylation, the reaction of the amine with an acylating agent such as an acyl chloride or anhydride (B1165640), readily forms stable amide derivatives. This reaction is generally high-yielding and can be performed under mild conditions. A variety of methods have been developed for N-acylation, including catalyst-free conditions and the use of benzotriazole (B28993) chemistry in water for a greener approach. researchgate.netnih.gov Copper(II)-catalyzed N-acylation using N,N-dimethylacetamide (DMA) as the acylating source has also been reported. researchgate.net
The following table provides illustrative examples of N-acylation reactions of amines.
| Amine Substrate | Acylating Agent | Reaction Conditions | Product | Yield | Reference |
| Aniline | Acetic Anhydride | Water, rt, 10 min | N-Phenylacetamide | 95% | nih.gov |
| Various Amines | Benzotriazole-activated acids | Water, Microwave, 15-20 min | N-Acylated amines | Good to excellent | nih.gov |
| Aliphatic/Aromatic Amines | DMA (N,N-dimethylacetamide) | CuCl2, 1,2,4-triazole | N-Acylated amines | Moderate to excellent | researchgate.net |
Functionalization of the Phenyl Ring and Cyclopropyl System
Phenyl Ring Functionalization:
The phenyl ring of this compound can be functionalized through electrophilic aromatic substitution reactions. The position and nature of the substituent will be directed by the activating/deactivating and directing effects of the cyclopropylethanamine group. For instance, analogues of tranylcypromine (2-phenylcyclopropylamine) with substituents on the phenyl ring, such as 4-fluoro and 4-methoxy, have been synthesized to study their effects on biological activity. nih.govresearchgate.net
Cyclopropyl System Modification:
The cyclopropane ring itself can undergo specific chemical transformations, often involving ring-opening reactions under certain conditions. For example, electrophilic ring-opening of trans-2-phenylcyclopropylamine hydrochloride has been shown to occur at the distal (C2-C3) bond. acs.orgnih.govnih.gov This reactivity provides a pathway to more complex structures. Modifications of the cyclopropyl core in tranylcypromine analogs are considered crucial for their biological selectivity and potency. researchgate.net
Structure Activity Relationship Sar Studies of 1 2 Phenylcyclopropyl Ethan 1 Amine Analogues
Exploration of Substituent Effects on Biological Activity
The biological activity of 1-(2-phenylcyclopropyl)ethan-1-amine analogues is highly sensitive to structural modifications. Researchers have extensively studied the effects of various substituents on the phenyl ring, the stereochemistry and substitution of the cyclopropyl (B3062369) ring, and derivatization of the amine group to modulate activity and selectivity.
Phenyl Ring Modifications and Their Impact on Activity
Modifications to the phenyl ring of this compound analogues have a profound impact on their potency and selectivity as MAO inhibitors. Studies on the closely related tranylcypromine (B92988) (2-phenylcyclopropylamine) have shown that the position and nature of substituents on the aromatic ring are critical. For instance, the introduction of a fluorine or methoxy (B1213986) group at the 4-position of the phenyl ring can protect against metabolic hydroxylation, leading to enhanced in vivo activity. nih.gov
Quantitative structure-activity relationship (QSAR) studies have further elucidated these effects. It has been proposed that the active site of MAO-A contains a deep hydrophobic cavity near the para position of the phenyl ring. Consequently, substituents at this position can significantly influence binding. Electron-withdrawing groups on the aromatic ring have been found to generally increase the inhibitory potency. nih.gov For example, para-substitution with electron-withdrawing groups like chloro and fluoro in trans-2-fluoro-2-phenylcyclopropylamine analogues increases the inhibition of both MAO-A and MAO-B. nih.gov
Conversely, for MAO-B, a steric boundary near the para position has been suggested, which may explain why certain bulky substituents at this position can decrease MAO-B inhibition. Additionally, a hydrogen-donating site near the ortho position of the phenyl ring is thought to be present in the MAO-B active site, suggesting that ortho-substituents capable of hydrogen bonding could enhance MAO-B selectivity.
Table 1: Impact of Phenyl Ring Substituents on MAO Inhibition
| Substituent | Position | Effect on MAO-A Activity | Effect on MAO-B Activity | Reference |
|---|---|---|---|---|
| 4-Fluoro | para | Increased | Increased | nih.gov |
| 4-Methoxy | para | Increased | Increased | nih.gov |
| 4-Chloro | para | Increased | Increased | nih.gov |
| Electron-withdrawing groups | para | Generally increased | Variable | nih.govnih.gov |
| Hydroxyl | - | Favors MAO-A inactivation | - | nih.gov |
Cyclopropyl Ring Stereochemistry and Substitutions
The stereochemistry of the cyclopropyl ring is a critical determinant of the biological activity of this compound analogues. The trans isomers are generally more potent MAO inhibitors than the cis isomers. For tranylcypromine, the (+)-enantiomer, which has a (1R,2S)-configuration, is the more active inhibitor of MAO. This stereoselectivity is also observed in analogues, indicating that the spatial arrangement of the phenyl and amino groups is crucial for optimal interaction with the enzyme's active site.
Table 2: Influence of Cyclopropyl Ring Stereochemistry on MAO Inhibition
| Isomer/Substituent | Stereochemistry | Relative Potency | Reference |
|---|---|---|---|
| trans vs. cis | - | trans > cis | General finding |
| (+)-Tranylcypromine | (1R,2S) | More active enantiomer | General finding |
| (1S,2S)-2-Fluoro-2-phenylcyclopropylamine | (1S,2S) | More potent than (1R,2R) | nih.gov |
Amine Moiety Derivatization for Modulated Activity
Derivatization of the primary amine group in this compound analogues offers another avenue for modulating their biological activity. N-substitution can influence potency, selectivity, and the mechanism of inhibition. For instance, N-methylation of some cyclopropylamines can alter their interaction with the MAO active site.
Studies on N-substituted cyclopropylamines have shown that the nature of the substituent is critical. While comprehensive SAR data for N-substituted this compound is limited, research on related cyclopropylamine (B47189) MAO inhibitors indicates that N-alkylation can impact activity. nih.gov For example, trans-2-fluoro-2-phenylcyclopropyl ethylamine (B1201723) acts as a competitive and reversible MAO-A selective inhibitor, in contrast to the irreversible inhibition typically seen with many cyclopropylamine MAOIs. nih.gov This highlights that modifications to the amine can alter the mechanism of action. N-acylation is another strategy that has been explored in related structures, often leading to compounds with different pharmacological profiles.
Elucidation of Pharmacophoric Requirements
The collective SAR data has enabled the development of pharmacophore models for MAO inhibitors based on the this compound scaffold. A general pharmacophore model for non-hydrazine MAO inhibitors includes a hydrophobic aromatic ring, a hydrophobic region that accommodates the cyclopropyl and ethylamine backbone, and a protonated amine group that interacts with the enzyme's active site.
For MAO-A inhibition, the pharmacophore model suggests the importance of two aromatic rings and one hydrophobic motif, or three hydrophobic groups and one hydrogen bond acceptor or donor moiety. mdpi.com A model developed for coumarin-based MAO-A inhibitors identified two hydrogen bond acceptor functions and three hydrophobic functions as key features. mdpi.com
For MAO-B inhibition, a key feature is a hydrogen bond acceptor, a hydrogen bond donor, and an aromatic ring. nih.gov The active site of MAO-B is also thought to have a more constrained hydrophobic pocket compared to MAO-A, which can be exploited for designing selective inhibitors. The stereochemical arrangement of these features is crucial, with the trans configuration of the phenyl and amino groups on the cyclopropyl ring being optimal for fitting into the enzyme's active site.
Rational Design Principles for Optimized Analogues
The SAR and pharmacophore studies have provided a set of rational design principles for creating optimized this compound analogues with enhanced potency and selectivity.
Key design principles include:
Maintaining the trans-2-phenylcyclopropylamine core: This scaffold provides the fundamental geometry for interaction with the MAO active site.
Strategic substitution on the phenyl ring: To enhance MAO-A selectivity, electron-withdrawing substituents at the para position can be beneficial. For MAO-B selectivity, ortho-substituents capable of hydrogen bonding may be advantageous.
Derivatization of the amine group: N-alkylation or N-acylation can be used to fine-tune selectivity and potentially shift the mechanism of inhibition from irreversible to reversible, which may offer a better side-effect profile.
Consideration of stereochemistry: The synthesis of single enantiomers is crucial, as the biological activity often resides in one specific stereoisomer.
By applying these principles, researchers can design novel analogues with improved therapeutic potential. For instance, the design of selective MAO-B inhibitors often involves creating molecules that can fit into the narrower active site of MAO-B while being too bulky to bind effectively to MAO-A.
Mechanistic Investigations of Enzyme Inhibition and Biological Interactions
Cyclopropylamine (B47189) Scaffold as a Modulator of Enzyme Activity
The cyclopropylamine scaffold serves as a versatile structural motif for the design of mechanism-based enzyme inhibitors. nih.govresearchgate.net These inhibitors are typically unreactive until they are catalytically converted into a reactive species by the target enzyme itself. This process leads to a highly specific and often irreversible inactivation of the enzyme. The unique stereoelectronic properties of the cyclopropane (B1198618) ring are crucial to this mechanism, facilitating a ring-opening reaction upon enzymatic oxidation that generates a highly reactive intermediate, which then covalently binds to the enzyme. frontiersin.org
Enzyme inhibition can be categorized into several models based on how the inhibitor interacts with the enzyme and its substrate. Understanding these kinetic models is essential for characterizing the mechanism of action of a compound like 1-(2-Phenylcyclopropyl)ethan-1-amine.
Competitive Inhibition : In this model, the inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. patsnap.comlibretexts.org The inhibition can be overcome by increasing the substrate concentration. A competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme but does not affect the maximum reaction velocity (Vmax). patsnap.com
Non-Competitive Inhibition : A non-competitive inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. patsnap.comnih.gov This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. nih.gov In this case, Vmax is decreased, but Km remains unchanged. patsnap.comnih.gov
Uncompetitive Inhibition : This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, at an allosteric site that is only formed after the substrate has bound. aklectures.commedicoapps.org This type of inhibition reduces both Vmax and Km.
Mixed Inhibition : Mixed inhibitors can bind to both the free enzyme and the ES complex, typically at an allosteric site. aklectures.com This affects both the Km and the Vmax of the reaction.
The closely related compound trans-2-phenylcyclopropylamine (tranylcypromine) demonstrates varied inhibition kinetics against different enzymes, illustrating how a single scaffold can interact via multiple models. For example, it acts as a competitive inhibitor for some enzymes while being a non-competitive inhibitor for others. nih.gov
| Enzyme | Inhibition Model | Inhibition Constant (Ki) |
|---|---|---|
| CYP2C19 | Competitive | 32 µM |
| CYP2C9 | Non-competitive | 56 µM |
| CYP2D6 | Competitive | 367 µM |
Enzyme inhibition can also be classified based on the stability of the enzyme-inhibitor complex.
Reversible Inhibition : This occurs when the inhibitor binds to the enzyme through non-covalent forces and can readily dissociate, allowing the enzyme to regain activity. libretexts.orgknyamed.com Competitive, non-competitive, and uncompetitive inhibition are typically reversible processes. aklectures.com
Irreversible Inhibition : In this case, the inhibitor binds tightly to the enzyme, often through the formation of a covalent bond with an amino acid residue in the active site. libretexts.org This permanently inactivates the enzyme, and restoration of activity requires the synthesis of new enzyme molecules. psychscenehub.comyoutube.com Cyclopropylamines are classic examples of mechanism-based irreversible inhibitors. psychscenehub.com Their inhibitory action on enzymes like monoamine oxidase involves the formation of a stable, covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.netacs.org
Specific Enzyme Targets and Interaction Modes
The phenylcyclopropylamine structure is known to target a specific set of flavin-dependent amine oxidases, most notably Monoamine Oxidase (MAO) and Lysine Demethylase 1 (LSD1).
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine. researchgate.netdrugbank.com The cyclopropylamine scaffold is a hallmark of potent MAO inhibitors. nih.gov The mechanism proceeds via an initial single-electron transfer from the amine to the FAD cofactor, which leads to the formation of an aminium radical cation. This is followed by the opening of the strained cyclopropyl (B3062369) ring to form a carbon-centered radical, which then covalently bonds to the FAD cofactor, resulting in irreversible inactivation of the enzyme. researchgate.netacs.org While many cyclopropylamines like tranylcypromine inhibit both MAO-A and MAO-B, newer derivatives have been designed to achieve greater selectivity for one isoform over the other. nih.govresearchgate.net
Lysine-specific demethylase 1 (LSD1 or KDM1A) is a histone-modifying enzyme that is structurally and mechanistically homologous to MAO. acs.orgnih.gov It contains an FAD cofactor and plays a crucial role in regulating gene transcription by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9). nih.govrsc.org Given these similarities, it was discovered that MAO inhibitors with a cyclopropylamine scaffold, such as tranylcypromine, are also effective inhibitors of LSD1. acs.orgnih.gov The inhibition mechanism is believed to be analogous to that of MAO, involving a mechanism-based, covalent modification of the FAD cofactor. acs.orgnih.gov This discovery has spurred the development of novel cyclopropylamine-based compounds as selective LSD1 inhibitors for potential applications in cancer therapy, as LSD1 is overexpressed in various tumor types. nih.govgoogle.com
| Compound | Target | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Tranylcypromine (PCPA) | MAO-B | 0.074 µM (pre-incubated) | researchgate.net |
| Tranylcypromine (PCPA) | LSD1 | < 2 µM | wikipedia.org |
| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM (pre-incubated) | nih.govresearchgate.net |
| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM (pre-incubated) | nih.govresearchgate.net |
| cis-N-Benzyl-2-methoxycyclopropylamine | LSD1 | No inhibition observed | nih.govresearchgate.net |
Beyond MAO and LSD1, the cyclopropylamine scaffold can interact with other enzyme systems. A notable example is the cytochrome P450 (CYP) family of enzymes, which are central to drug metabolism. Tranylcypromine has been shown to inhibit several CYP isoforms, including CYP2C19, CYP2C9, and CYP2D6, through different kinetic mechanisms such as competitive and non-competitive inhibition. nih.gov Some cyclopropylamines have also been studied as suicide inhibitors of cytochrome P450, where the enzymatic reaction leads to a ring-opening that covalently binds to and inactivates the enzyme. frontiersin.org These interactions highlight the broad enzymatic footprint of the cyclopropylamine scaffold.
Molecular Recognition and Binding Site Analysis
The interaction of small molecules with protein targets is a nuanced process governed by the principles of molecular recognition. For the compound this compound, understanding its engagement with biological receptors, particularly serotonin receptors, necessitates a detailed analysis of its binding site and the non-covalent forces at play. While direct crystallographic or NMR structural data for this specific ligand-receptor complex may be limited, significant insights can be drawn from studies of structurally analogous compounds and the known architecture of the target receptors.
The binding of a ligand to its receptor is a dynamic process involving a variety of non-covalent interactions. These can include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. The specific profile of these interactions determines the affinity and specificity of the ligand for its target.
In the context of aminergic G-protein coupled receptors (GPCRs), such as the serotonin receptors, a canonical interaction often involves a salt bridge between the protonated amine of the ligand and a conserved aspartate residue in the third transmembrane helix (TM3). For this compound, it is highly probable that its primary amine forms such an ionic bond with the aspartate residue within the binding pocket of receptors like the 5-HT2C receptor.
Computational tools and methodologies, such as molecular docking and pharmacophore modeling, are instrumental in predicting and analyzing these interactions. A pharmacophore model for a ligand like this compound would likely consist of a primary amine feature, an aromatic ring feature, and a hydrophobic feature corresponding to the cyclopropyl group. The spatial arrangement of these features is critical for effective binding.
Functional selectivity, also known as biased agonism, describes the ability of a ligand to preferentially activate certain intracellular signaling pathways over others upon binding to a single receptor. This phenomenon is of significant interest in drug discovery as it offers the potential to develop therapeutics with more refined and targeted effects.
For the serotonin 2C (5-HT2C) receptor, a member of the 5-HT2 family of GPCRs, activation can lead to signaling through multiple pathways, most notably the Gq/11-mediated activation of phospholipase C (PLC) and the β-arrestin pathway. Research into structurally related N-substituted (2-phenylcyclopropyl)methylamines has demonstrated that modifications to the parent structure can profoundly influence functional selectivity at the 5-HT2C receptor. nih.gov
Studies have shown that certain derivatives can act as potent 5-HT2C agonists with a strong preference for Gq-mediated signaling over β-arrestin recruitment. nih.gov This is significant because the different signaling pathways can be associated with distinct physiological and behavioral outcomes. For instance, in the context of potential antipsychotic agents, activation of the Gq pathway at 5-HT2C receptors is thought to contribute to therapeutic efficacy, while β-arrestin signaling may be linked to other effects.
The functional selectivity of these compounds is determined by the specific conformational changes they induce in the receptor upon binding. Subtle differences in how a ligand interacts with the binding pocket can stabilize distinct active states of the receptor, which in turn have differential abilities to couple with downstream signaling proteins like G proteins and β-arrestins.
The table below summarizes the functional selectivity profile of a representative N-substituted (2-phenylcyclopropyl)methylamine analog at the human 5-HT2C receptor.
| Compound | 5-HT2C Calcium Flux (Gq signaling) EC50 (nM) | 5-HT2C β-arrestin Recruitment | Functional Selectivity Profile |
| (+)-N-methyl-(2-phenylcyclopropyl)methylamine | 23 | No activity | Highly selective for Gq signaling |
| (+)-N-benzyl-(2-phenylcyclopropyl)methylamine | 24 | - | Selective over 5-HT2B receptor |
Data sourced from a study on N-substituted (2-phenylcyclopropyl)methylamines. nih.gov
This data illustrates that even minor structural modifications, such as the nature of the N-substituent, can dramatically alter the functional profile of the compound, leading to highly selective agonism. nih.gov The concept of functional selectivity is a key consideration in the mechanistic investigation of how compounds like this compound exert their biological effects. nih.gov
Computational Chemistry and Molecular Modeling of 1 2 Phenylcyclopropyl Ethan 1 Amine
Conformational Analysis and Energy Landscapes
The three-dimensional structure of 1-(2-phenylcyclopropyl)ethan-1-amine is fundamental to its biological activity. Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding energy levels. The molecule consists of a rigid phenylcyclopropyl group and a more flexible ethanamine side chain.
The key determinants of the conformational landscape are the rotational barriers around the single bonds. For this compound, rotation can occur at the bond connecting the cyclopropane (B1198618) ring to the phenyl group and, more significantly, at the C-C bond of the ethanamine side chain.
The relative orientation of the amino group and the phenylcyclopropyl moiety gives rise to different staggered and eclipsed conformations. The staggered conformations, such as gauche and anti, are generally more stable due to lower torsional strain and steric hindrance compared to the eclipsed conformations. The energy landscape is a map of the potential energy of the molecule as a function of its conformational degrees of freedom. The minima on this landscape correspond to stable conformers. The relative populations of these conformers at a given temperature are determined by their Boltzmann distribution, with lower energy conformers being more populated.
Molecular Docking and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). nih.gov This method is crucial for understanding how this compound and its derivatives interact with their biological targets, such as monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1). nih.govmedchemexpress.com
Docking simulations place the ligand into the binding site of the target protein and score the different poses based on a scoring function that estimates the binding affinity. These simulations have been instrumental in elucidating the binding modes of tranylcypromine (B92988) derivatives. For instance, docking studies have shown that these compounds can fit snugly into the active site of LSD1, forming key interactions with the surrounding amino acid residues. researchgate.net
Protein-Ligand Interaction Energy Calculations
Beyond just predicting the binding pose, computational methods can quantify the energetic contributions of different types of interactions between the ligand and the protein. These interactions include:
Electrostatic interactions: Arising from the attraction or repulsion of charged or polarized groups.
Van der Waals interactions: Weak, short-range forces that include London dispersion forces.
Hydrogen bonds: A specific type of electrostatic interaction involving a hydrogen atom located between two electronegative atoms.
Hydrophobic interactions: The tendency of nonpolar groups to cluster together in an aqueous environment.
Calculating these interaction energies helps to understand the driving forces behind ligand binding. For example, studies on tranylcypromine derivatives have highlighted the importance of hydrogen bonds with key residues in the active site of LSD1, which contribute significantly to the binding affinity. acs.org
| Interaction Type | Description | Relevance to this compound |
| Electrostatic | Based on charge distributions. | The primary amine group is protonated at physiological pH, allowing for strong electrostatic interactions with negatively charged residues in the binding pocket. |
| Hydrogen Bonding | Directional interaction between H-bond donors and acceptors. | The amine group can act as a hydrogen bond donor, forming crucial interactions with acceptor groups on the protein target. |
| Hydrophobic | Favorable interaction between nonpolar surfaces. | The phenyl ring provides a large hydrophobic surface that can interact with nonpolar residues in the active site, contributing to binding. |
| Covalent Bonding | Irreversible bond formation. | Tranylcypromine is known to form an irreversible covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor in MAO and LSD1. acs.org |
Dynamics of Compound-Target Complexes
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a more dynamic view. youtube.comyoutube.com MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the stability of the protein-ligand complex, conformational changes, and the role of solvent molecules.
By simulating the compound-target complex for nanoseconds or even longer, researchers can assess the stability of the predicted binding pose from docking. researchgate.net These simulations can reveal subtle conformational adjustments in both the ligand and the protein that occur upon binding, which are often crucial for biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scilit.com The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties. nih.govnih.gov
In the context of this compound, QSAR studies can be performed on a series of its derivatives to predict their inhibitory potency against targets like MAO or LSD1. nih.govmdpi.com This involves calculating a set of molecular descriptors for each compound, which are numerical representations of its structural, electronic, or hydrophobic properties. These descriptors are then correlated with the experimentally measured biological activity (e.g., IC50 values) using statistical methods to build a predictive model.
A successful QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates. tandfonline.com
| Descriptor Type | Example Descriptors | Potential Impact on Activity |
| Electronic | Dipole moment, Partial charges | Influence electrostatic and hydrogen bonding interactions with the target. |
| Steric | Molecular volume, Surface area | Determine the fit of the molecule within the binding site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Affect the ability of the compound to cross cell membranes and interact with hydrophobic pockets in the target. |
| Topological | Connectivity indices | Describe the branching and shape of the molecule. |
De Novo Design and Virtual Screening Applications
The core structure of this compound serves as a valuable scaffold for the design of new molecules. De novo design algorithms use this scaffold as a starting point to computationally "grow" new molecules within the active site of a target protein, aiming to optimize interactions and improve properties like potency and selectivity. nih.govarxiv.orgnih.gov
Virtual screening is another powerful computational approach used to identify novel drug candidates. nih.gov This technique involves computationally screening large libraries of chemical compounds against a biological target to identify those that are most likely to bind. mdpi.com Structure-based virtual screening uses docking to predict binding, while ligand-based methods search for molecules that are structurally similar to known active compounds like tranylcypromine. These approaches have been successfully used to identify new inhibitors for targets like LSD1. researchgate.netacs.org
Advanced Analytical Techniques for Characterization and Elucidation
Chromatographic Separation Techniques
Chromatographic techniques are essential for the separation, identification, and purity assessment of 1-(2-phenylcyclopropyl)ethan-1-amine. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable methods for analyzing this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. yakhak.org
Reverse-phase HPLC (RP-HPLC) is a common mode of separation where a non-polar stationary phase is used with a polar mobile phase. phenomenex.comwikipedia.orgjordilabs.com For the analysis of basic compounds like this compound, RP-HPLC can be challenging due to potential interactions between the basic amine group and residual silanol (B1196071) groups on the silica-based stationary phase, which can lead to poor peak shape and tailing. nih.gov
To overcome these issues, several strategies can be employed. One approach is to use a mobile phase with a low pH (acidic conditions) to protonate the amine, or a high pH to keep it in its free base form, thereby minimizing interactions with the stationary phase. nih.govnih.gov Another strategy is the use of end-capped columns where the residual silanol groups are deactivated.
A typical RP-HPLC system for the analysis of this compound might utilize a C18 or C8 column with a mobile phase consisting of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. phenomenex.comwikipedia.org The addition of an acidic modifier, such as formic acid or trifluoroacetic acid, is common to improve peak shape. nih.gov
Table 3: Typical Reverse-Phase HPLC Parameters for Amine Analysis
| Parameter | Description |
| Stationary Phase | C18 or C8 bonded silica |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |
| Modifier | Formic Acid, Trifluoroacetic Acid, or a buffer to control pH |
| Detection | UV at ~258 nm |
Chiral HPLC for Enantiomeric Purity Assessment
Since this compound possesses chiral centers, it exists as a mixture of enantiomers. Chiral HPLC is the most effective method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. yakhak.orgnih.gov This is crucial as different enantiomers can exhibit different pharmacological activities. youtube.com
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds, including amines. yakhak.orgchromatographyonline.com Pirkle-type CSPs are also effective for the separation of derivatized amines. libretexts.org
The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. yakhak.org In some cases, the addition of a small amount of an amine modifier, such as diethylamine, can improve peak shape and resolution.
Table 4: Common Chiral HPLC Stationary Phases for Amine Separation
| Stationary Phase Type | Chiral Selector Example |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine |
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While amines can be challenging to analyze by GC due to their basicity and potential for adsorption onto the column, leading to peak tailing, appropriate column selection and derivatization can overcome these issues. labrulez.com
For the analysis of this compound, a deactivated capillary column is essential. labrulez.com Porous polymer columns or columns with a basic stationary phase can be effective. labrulez.com To improve volatility and reduce peak tailing, the amine can be derivatized. A common derivatization reaction is acylation with reagents like trifluoroacetic anhydride (B1165640) to form a more volatile and less polar amide derivative. nih.gov
Chiral GC is also a valuable technique for the enantiomeric separation of volatile chiral amines. wiley.comgcms.czacs.org This is typically achieved using a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. gcms.cz The enantiomers interact differently with the chiral stationary phase, allowing for their separation and quantification.
Table 5: Potential Gas Chromatography Parameters for this compound Analysis
| Parameter | Description |
| Column | Deactivated capillary column (e.g., with a polyethylene (B3416737) glycol or a specialized amine-specific phase) |
| Derivatization | Optional, with trifluoroacetic anhydride or similar reagent |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Chiral Separation | Chiral capillary column (e.g., cyclodextrin-based) |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. sigmaaldrich.comuni.lu This technique is indispensable in the structural elucidation of complex molecules, offering a detailed snapshot of the molecule's conformation in the solid state. The determination of absolute configuration is particularly vital in pharmaceutical sciences, where the biological activity of enantiomers can differ significantly. cam.ac.uknih.gov
The fundamental principle of using X-ray crystallography to determine absolute stereochemistry relies on the phenomenon of anomalous dispersion. sigmaaldrich.com When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect, known as anomalous scattering, leads to measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). By analyzing these intensity differences, the absolute arrangement of atoms in space can be determined. sigmaaldrich.com For organic molecules composed primarily of light atoms (C, H, N, O), this effect can be weak, making the determination more challenging. bldpharm.com In such cases, the presence of a heavier atom, either within the molecule or in a co-crystallized species, can enhance the anomalous scattering signal and facilitate a more reliable assignment of the absolute configuration. cam.ac.ukbldpharm.com
While a specific X-ray crystallographic study for this compound is not publicly available in crystallographic databases, the methodology has been successfully applied to structurally analogous compounds, such as derivatives of tranylcypromine (B92988). Current time information in Cambridgeshire, GB. These studies provide a framework for understanding how X-ray diffraction would be used to characterize the title compound.
Detailed Research Findings
In a hypothetical X-ray diffraction experiment on a suitable single crystal of a salt of this compound, the following steps and data would be critical for structural elucidation.
Initially, a high-quality single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations, leading to a more precise structure. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The resulting data set consists of thousands of reflection intensities.
The first step in structure solution is the determination of the unit cell parameters and the crystal system. The unit cell is the basic repeating block of the crystal lattice.
Table 1: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 15.4 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1334.3 |
This data is representative and based on typical values for similar organic molecules.
The space group provides information about the symmetry elements present in the crystal. A chiral, non-centrosymmetric space group like P2₁2₁2₁ is expected for an enantiomerically pure compound.
Once the unit cell and space group are determined, the positions of the atoms within the asymmetric unit are solved using direct methods or Patterson methods and subsequently refined. The refinement process optimizes the atomic coordinates and displacement parameters to best fit the experimental diffraction data. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit.
A key outcome of the refinement is the determination of the absolute configuration, often expressed by the Flack parameter. cam.ac.uk A Flack parameter close to 0 for a given enantiomer confirms the correctness of the assigned absolute stereochemistry, while a value near 1 would indicate that the inverted structure is the correct one.
Table 2: Selected Hypothetical Bond Lengths and Torsional Angles for this compound
| Measurement | Atoms Involved | Value |
|---|---|---|
| Bond Length (Å) | C(cyclopropyl)-C(phenyl) | 1.48 |
| Bond Length (Å) | C(cyclopropyl)-C(ethyl) | 1.51 |
| Bond Length (Å) | C(ethyl)-N(amine) | 1.47 |
This data is illustrative and represents expected values based on standard bond lengths and conformational analysis of similar structures.
Future Directions and Emerging Research Avenues
Development of Novel Analogues with Enhanced Specificity
A primary focus of current research is the rational design and synthesis of novel analogues of 1-(2-phenylcyclopropyl)ethan-1-amine to achieve greater specificity and functional selectivity for their biological targets. A significant area of this research has been the modulation of the serotonin (B10506) 2C (5-HT2C) receptor, a key target for antipsychotic medications.
Researchers have systematically synthesized series of N-substituted (2-phenylcyclopropyl)methylamines to identify compounds that are not only selective for the 5-HT2C receptor but also exhibit a preference for specific downstream signaling pathways, such as Gq-mediated signaling over β-arrestin recruitment. nih.gov This "functional selectivity" is a cutting-edge concept in pharmacology, aiming to develop drugs that activate only the desired therapeutic pathways, thereby minimizing side effects.
Key findings from these structure-activity relationship (SAR) studies include:
The N-methyl analogue, known as (+)-15a , has been identified as the most functionally selective 5-HT2C agonist reported to date. It demonstrates potent activation of the Gq signaling pathway while showing no activity in β-arrestin recruitment assays. nih.gov
The N-benzyl derivative, (+)-19 , also shows potent agonism at the 5-HT2C receptor and is completely selective over the closely related 5-HT2B receptor, a crucial feature for avoiding potential cardiac valvulopathy side effects. nih.gov This compound has demonstrated significant antipsychotic-like activity in preclinical models. nih.gov
These findings highlight how subtle modifications to the parent amine structure can dramatically influence receptor specificity and functional outcome.
| Compound | Substitution | 5-HT2C EC50 (Gq Signaling) | 5-HT2C β-Arrestin Recruitment | Selectivity over 5-HT2B | Notable Characteristics |
|---|---|---|---|---|---|
| (+)-15a | N-methyl | 23 nM | No activity | - | Most functionally selective 5-HT2C agonist reported. |
| (+)-19 | N-benzyl | 24 nM | - | Fully selective | Shows significant antipsychotic-drug-like activity. |
Integration with Chemical Biology Tools and Bioorthogonal Chemistry
The field of chemical biology offers powerful tools for studying biomolecules in their native environments, and the integration of the this compound scaffold with these technologies is a promising future direction. nih.gov Bioorthogonal chemistry, which utilizes reactions that proceed selectively within living systems without interfering with native biochemical processes, is particularly relevant. researchgate.netnih.govenamine.net
While direct applications involving this compound are still emerging, the strategy would involve synthetically modifying the structure to include a "bioorthogonal handle." This could be an azide (B81097) or a strained alkyne, which are abiotic functional groups inert to biological functionalities. nih.gov For example, an analogue could be synthesized with an azide-terminated alkyl chain attached to the amine. This modified compound could then be administered to cells or organisms. After it binds to its target (e.g., a serotonin receptor), a second molecule containing a complementary reactive group (like a cyclooctyne) and a reporter tag (such as a fluorophore) can be introduced. enamine.net
This would trigger a highly specific reaction, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), covalently linking the reporter tag to the drug-target complex. nih.gov This approach would enable researchers to:
Visualize the precise location of the drug and its target receptors within cells.
Isolate and identify the proteins that the drug interacts with.
Track the dynamics of drug-target engagement in real-time.
The development of such chemical probes derived from this compound would provide unprecedented insight into its mechanism of action and biological fate.
Exploration of New Therapeutic Applications Beyond Serotonin Receptors
While much of the focus has been on serotonin receptors, the privileged this compound framework has the potential to be adapted to target other receptor systems, opening up new therapeutic possibilities. Patent literature indicates that certain cyclopropyl (B3062369) amine derivatives have been designed and investigated as histamine (B1213489) H3 receptor inverse agonists. google.com
The H3 receptor is a promising target for treating a variety of central nervous system disorders. Its regulation is believed to play a role in cognitive processes, memory, and neurological function. google.com By modifying the substituents on the phenyl ring and the amine, researchers can redirect the pharmacological activity of the scaffold away from serotonin receptors and towards the H3 receptor. google.com This exploration into new targets demonstrates the versatility of the cyclopropylamine (B47189) core structure and suggests its potential application in treating conditions related to cognition and neurological health. google.com
Advanced Synthetic Strategies for Complex Derivatization
The synthesis of novel analogues for SAR studies and new applications requires robust and flexible synthetic methodologies. Current research is focused on developing advanced strategies that allow for the efficient and stereocontrolled production of complex derivatives. Traditional methods can be limited by harsh reaction conditions or the need for chromatographic purification, which are not ideal for large-scale synthesis. google.com
Modern approaches are addressing these challenges:
Scalable Asymmetric Synthesis : New, scalable synthetic routes have been developed for producing non-racemic 1-cyclopropyl alkyl-1-amines. google.com One such industrial-scale process utilizes inexpensive starting materials like cyclopropyl methyl ketone and a chiral amine, avoiding the need for costly reagents or cryogenic conditions. google.com
Biocatalysis : The use of enzymes, such as transaminases, offers an environmentally friendly and highly selective method for producing chiral amines from prochiral ketones. researchgate.net Immobilized whole-cell biocatalysts are being employed for the direct and efficient synthesis of pharmaceutically relevant amine derivatives. researchgate.net
Flow Chemistry : The application of continuous flow synthesis is being explored for the production of related compounds, offering advantages in safety, scalability, and reaction control. google.com
These advanced synthetic strategies are crucial for building diverse libraries of this compound analogues, enabling a more thorough exploration of its chemical space and the discovery of compounds with novel and improved therapeutic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
